Gadopentetate Dimeglumine

概述

描述

Magnevist,AKA gadopentetate dimeglumine, is a contrast agent specifically designed for magnetic resonance imaging (MRI). It became available for clinical use in 1988[“]. Magnevist has played a significant role in the evolution of contrast-enhanced MRI (CE-MRI), which has become an essential tool for disease diagnosis and management worldwide[“]. The utility of this diagnostic imaging modality has expanded beyond initial expectations[“].

The study compared the contrast of Magnevist with liposomal nanoparticles loaded with PEGylated Magnevist by MRI2 in a pancreatic cancer patient xenograft mouse model and found no significant difference in MRI contrast between the two.[“].

Furthermore, studies have estimated the accumulation of gadolinium in human brain gliomas after a single intravenous administration of Magnevist[“]. Gadolinium was present in all examined samples at concentrations of 0.0093 to 0.2384 ng mg–1 (ppm) of tumor tissue[“].

分子结构

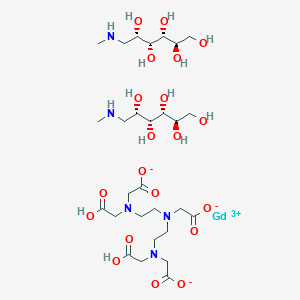

Atomic Arrangement Magnevist, is a chelate complex of the rare earth metal gadolinium (Gd^3+) with diethylenetriamine pentaacetic acid (DTPA). The central gadolinium ion is coordinated to three nitrogen atoms and five carboxylate oxygen atoms from DTPA, forming a highly stable complex[“][“].

Bonding Type The bonding in Magnevist involves coordinate covalent bonds between the gadolinium ion and the DTPA ligand. These bonds are formed when the DTPA donates electron pairs to the empty d-orbitals of the gadolinium ion[“].

Geometry The geometry of the gadopentetate ion is a distorted tricapped trigonal prism, with the gadolinium ion at the center. The DTPA ligand forms a complex with the gadolinium ion, resulting in a nine-coordinate complex[“].

Electron Cloud Distribution The electron cloud in Magnevist is distributed around the gadolinium ion and the DTPA ligand. The unpaired electrons in the gadolinium ion’s d-orbitals contribute to its paramagnetic properties, which are crucial for its function as an Gadopentetate Dimeglumine contrast agent[“].

Stereochemistry As a complex ion, Magnevist does not have stereoisomers. The arrangement of atoms in the complex is determined by the coordination of the DTPA ligand to the gadolinium ion[“].

Resonance Structures Magnevist, as a complex ion, does not exhibit resonance. The structure of the complex is determined by the coordination of the DTPA ligand to the gadolinium ion, and does not involve delocalized electrons that could contribute to resonance structures[“].

作用机制

Target of Action Magnevist, is a contrast agent specifically designed for magnetic resonance imaging (Gadopentetate Dimeglumine). It is used to facilitate the visualization of lesions and abnormal vascularity in various body systems[“][“].

Mode of Action Magnevist is a paramagnetic agent. When placed in a magnetic field, it develops a large magnetic moment. This local magnetism may change proton density and spin, leading to an increase in signal intensity and hence, an increase in the image contrast of certain tissues[“][“].

Result of Action The use of Magnevist enhances the quality of this compound scans, allowing for better characterization of lesion morphology. It enables a more accurate assessment of cystic, necrotic, tumor, or blood components of the lesion. This leads to a gain in diagnostic information, which is statistically significant and beneficial for patient management[“].

Action Environment The action of Magnevist is not significantly affected by environmental factors. However, its effectiveness can be influenced by the technical parameters of the this compound scan, such as the strength of the magnetic field[“][“].

物理属性

State Magnevist is a liquid at standard temperature and pressure[“].

Color and Appearance Magnevist is a clear, colorless to slightly yellow aqueous solution[“][“].

Density The density of Magnevist is approximately 1.195 g/mL at 25°C[“].

Solubility Magnevist is highly water-soluble[“]. This property is crucial for its use as an intravenous contrast agent in Gadopentetate Dimeglumine.

化学性质

Magnevist, is a paramagnetic contrast medium used in magnetic resonance imaging (Gadopentetate Dimeglumine)[“]. It is a highly water-soluble, hydrophilic compound with a partition coefficient between n-butanol and buffer at pH 7.6 of about 0.0001[“].

Acidity and Alkalinity Magnevist has a pH range of 7.0-7.9, which means it is near neutral on the pH scale[“].

Stability Magnevist is known for its high in vivo and in vitro stability. Diethylene triamine pentaacetic acid (DTPA) forms a complex with the paramagnetic gadolinium ion with high in vivo and in vitro stability (thermodynamic stability constant: log KGdL = 22 to 23)[“].

Toxicity Generally considered safe, there are important considerations and complications that have been recognized with the use of Magnevist, leading to precautions with administration[“]. In some cases, it has been found that gadolinium from Magnevist can remain in the body, including the brain, for months to years after administration[“].

生物化学性质

It does not display significant inhibitory interaction with enzymes such as acetylcholinesterase and lysozyme at clinically relevant concentrations[“]. It does not activate the complement system[“].

Cellular Effects Magnevist has been used as an Gadopentetate Dimeglumine contrast agent in patients with limited brain perfusion, where rheological properties of blood play an important role. The dose-dependent effects of Magnevist on red blood cell aggregability (RBCA), deformability, and blood viscosity were measured. At higher concentrations and on prolonged incubation, this compound has a slight in vitro effect on erythrocyte morphology[“].

Molecular Mechanism Magnevist is a paramagnetic contrast medium for use in this compound. When T1-weighted scanning sequences are used in proton magnetic resonance imaging, the gadopentetate-induced shortening of the spin-lattice relaxation time (T1) of excited water protons leads to an increase of the signal intensity and, hence, to an increase of the image contrast of certain tissues[“].

Time Effect this compound can stay in your body for months or years after you receive this medicine[“].

科学研究应用

Magnetic Resonance Imaging (Gadopentetate Dimeglumine) Magnevist is primarily used as a contrast medium in this compound. It enhances the contrast in this compound scans, making it easier to differentiate between different types of tissues[“].

Neurology Magnevist has been extensively used in neurology research[“]. Its ability to provide clear imaging of soft tissues makes it valuable in studies involving the brain[“].

Cardiology In cardiology, Magnevist is used to enhance the visibility of the heart and blood vessels in this compound scans[“]. This allows for a deeper understanding of these complex structures[“].

Oncology Magnevist is also used in oncology research[“]. It helps in the clear imaging of tumors, facilitating a deeper understanding of these complex structures[“].

Pancreatic Cancer Research A study compared the contrast enhancement of Magnevist to that of PEGylated Magnevist-loaded liposomal nanoparticles in a pancreatic cancer patient-derived xenograft (PDX) mouse model via this compound[“].

Development of New Imaging Techniques Magnevist is used in the development of new imaging techniques. Advances in contrast media and the technical capabilities of this compound have increased the accuracy and utility of contrast-enhanced-Gadopentetate Dimeglumine (CE-Gadopentetate Dimeglumine) for many different indications[“].

Nanoparticle Research Magnevist has been used in nanoparticle research. The aim was to ascertain if nanoparticle-loaded contrast agents would exhibit higher contrast than free contrast agent in an unperturbed solid tumor environment[“].

Pharmacokinetics and Drug Delivery Magnevist has been used in research related to pharmacokinetics and drug delivery. The use of Magnevist-loaded nanoparticles is being explored for targeted drug delivery[“].

产品比较

Magnevist,Dotarem: Similarities and Differences of Organic Compounds

Similarities

Type of Agent: Both Magnevist and Dotarem are part of the 7 GBCAs approved by the United States FDA specifically for CE-MR imaging of the CNS[“].

Usage: They are used in a wide range of indications, most commonly for CNS-related indications[“].

Effectiveness: Both agents increase confidence in diagnosis in a significant percentage of examinations and result in a change in radiological diagnosis in a large number of patients[“].

Safety: Both Magnevist and Dotarem have good safety profiles, with comparable results[“].

Differences

Chemical Structure: Magnevist is a linear ionic GBCA[“], while Dotarem is a macrocyclic ionic GBCA[“]. The difference in structure impacts their stability and the potential for gadolinium release.

Retention in the Body: The amount of gadolinium that stays in the body is different for different gadolinium medicines. Gadolinium stays in the body more after Magnevist than after Dotarem[“][“].

Stability: Macrocyclic agents like Dotarem are generally considered more stable than linear agents like Magnevist. This is because the macrocyclic structure forms a tighter complex with the gadolinium ion, reducing the risk of gadolinium release.

Related Small Molecules

2,3-Dibromosuccinic acid,[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human),Asperlicin D,Asperlicin D,3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,Nylidrin hydrochloride,Vanin-1-IN-1,HDL376,Ovalbumin (323-339) (chicken, japanese quail),8,8''-Bibaicalein,MALAT1-IN-1,Sibiricose A1,Pro-Lys,FLAG peptide,Panaxyne

未来方向

Enhancing Specificity and Efficiency: A major focus of future research on Magnevist is directed towards enhancing its specificity and efficiency, particularly in targeted molecular imaging. This is particularly relevant in the field of oncology, where precision in imaging is crucial for the detection and treatment of cancers. Efforts are being made to improve the molecular structure of Magnevist to increase its binding affinity to specific tissues or pathological features in the body[“].

Development of New Formulations: Research is also being conducted to develop new formulations of Magnevist that could potentially reduce the issues related to gadolinium retention in tissues. These new formulations aim to provide safer alternatives that maintain the high-quality imaging capabilities of Magnevist while minimizing potential long-term retention in the body. Such developments could significantly impact the use of contrast agents in both clinical and research settings[“].

Applications in Nanotechnology: Another exciting area of research is the integration of Magnevist with nanotechnology. Studies are exploring the encapsulation of Magnevist within nanostructures, like dendrimers, to enhance its properties. This approach could lead to more effective and targeted delivery of the contrast agent, opening new possibilities in diagnostic imaging and possibly even in therapeutic applications[“].

属性

CAS 编号 |

86050-77-3 |

|---|---|

分子式 |

C21H36GdN4O15- |

分子量 |

741.8 g/mol |

IUPAC 名称 |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-4/t;4-,5+,6+,7+;/m.0./s1 |

InChI 键 |

LZQIEMULHFPUQY-BMWGJIJESA-J |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |

手性 SMILES |

[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

规范 SMILES |

[H+].CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

密度 |

Osmolality at 37 °C = 1,960; Viscosity (cP) = 4.9 at 20 °C, 2.9 at 37 °C; Density = 1.195 at 25 °C; Specific gravity = 1.208 at 25 °C; LogPw = -5.4 at 25 °C and pH7 /Magnevist Injection/ |

相关CAS编号 |

80529-93-7 (Parent) |

溶解度 |

Freely soluble in water |

同义词 |

Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。